

Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability

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Compound of Interest		
Compound Name:	6-Methylpyridin-2(5H)-imine	
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A Comparative Guide for Researchers

The tautomeric relationship between pyridin-2-amine and its imine isomer, pyridin-2(5H)-imine, is a subject of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of each tautomer which can influence molecular interactions and biological activity. This guide provides a computational comparison of the relative stability of these two tautomers, supported by data from quantum chemical calculations.

Relative Stability Analysis

Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the energetic favorability of the amine versus the imine form. While direct computational data for the parent pyridin-2-amine is not readily available in the cited literature, a detailed study on the closely related 2-amino-4-methylpyridine provides valuable insight into this equilibrium. The presence of a methyl group at the 4-position is not expected to significantly alter the fundamental tautomeric preference.

The calculations indicate a strong preference for the pyridin-2-amine tautomer. A study by Alamody et al. (2015) on 2-amino-4-methylpyridine, a derivative of pyridin-2-amine, calculated the relative energy of the tautomers. The canonical amino form is significantly more stable than the corresponding imino tautomer by 13.60 kcal/mol in the gas phase.[1][2] This substantial energy difference suggests that under equilibrium conditions, the population of the pyridin-2(5H)-imine form would be exceedingly low.



Data Presentation

The following table summarizes the quantitative data on the relative stability of the 2-amino-4-methylpyridine tautomers, which serves as a reliable model for the pyridin-2-amine/pyridin-2(5H)-imine system.

Tautomer	Computational Method	Basis Set	Relative Energy (kcal/mol)	Reference
Pyridin-2-amine form (canonical)	DFT (B3LYP)	6-311++G(d,p)	0.00 (Reference)	Al-amody et al., 2015[1][2]
Pyridin-2(5H)- imine form	DFT (B3LYP)	6-311++G(d,p)	13.60	Al-amody et al., 2015[1][2]

Experimental Protocols

The computational investigation of the tautomerization of 2-amino-4-methylpyridine was conducted using the following protocol, which is a standard and robust method for such analyses[1]:

Software: Gaussian 09 program package.

Methodology:

- Geometry Optimization: The molecular geometries of both the amino and imino tautomers were optimized without any symmetry constraints.
- Computational Level of Theory: The calculations were performed using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta
 basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as
 polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory
 provides a good balance between accuracy and computational cost for systems of this
 nature.



- Frequency Calculations: To confirm that the optimized geometries correspond to true energy
 minima on the potential energy surface, vibrational frequency calculations were performed at
 the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium
 geometry.
- Energy Calculations: The total electronic energies of the optimized structures were used to calculate the relative energy difference between the tautomers.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium between pyridin-2-amine and pyridin-2(5H)-imine can be represented as a reversible chemical process. The following diagram illustrates this relationship.

Caption: Tautomeric equilibrium between pyridin-2-amine and pyridin-2(5H)-imine.

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